molecular formula C11H7BrO3 B12110091 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal

Katalognummer: B12110091
Molekulargewicht: 267.07 g/mol
InChI-Schlüssel: MGXPGBVDEWSZRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and an oxo group at the 3-position of the propanal chain makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal typically involves the bromination of benzofuran followed by the introduction of the oxopropanal group. One common method involves the use of bromine in the presence of a catalyst to brominate benzofuran at the 5-position. The resulting 5-bromo-benzofuran is then reacted with an appropriate aldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent aldehyde addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and an oxo group makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H7BrO3

Molekulargewicht

267.07 g/mol

IUPAC-Name

3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanal

InChI

InChI=1S/C11H7BrO3/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,4-6H,3H2

InChI-Schlüssel

MGXPGBVDEWSZRU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.